4-(Neopentyloxy)aniline

Description

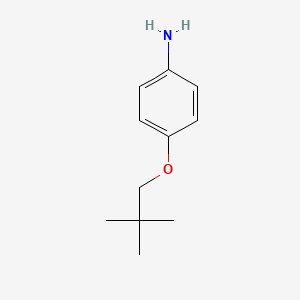

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHUFLZJXAZQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558081 | |

| Record name | 4-(2,2-Dimethylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62517-38-8 | |

| Record name | 4-(2,2-Dimethylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Neopentyloxy)aniline (CAS 62517-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Neopentyloxy)aniline (CAS 62517-38-8), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's structure, physicochemical characteristics, and spectroscopic profile. A robust, two-step synthesis protocol, commencing from readily available starting materials, is presented with a focus on the underlying chemical principles and experimental best practices. Safety considerations for handling anilines are also addressed to ensure safe laboratory operations.

Introduction

4-(Neopentyloxy)aniline is a specialized substituted aniline that serves as a crucial building block in various fields of chemical research.[1] Its molecular architecture, featuring a primary amine on a benzene ring substituted with a bulky neopentyloxy group at the para position, imparts unique properties that are highly valuable in the design of novel molecules.[1] The neopentyl group provides significant steric hindrance, which can influence the regioselectivity of subsequent chemical transformations, while the ether linkage acts as an electron-donating group, activating the aromatic ring.[1]

The strategic incorporation of the neopentyl moiety is often employed to modulate physical properties such as crystal lattice energy, which can lead to improved solubility and bioavailability in pharmaceutical applications.[1] Derivatives of 4-(neopentyloxy)aniline have been investigated for their potential as antimicrobial agents, demonstrating potent and selective activity against Gram-positive pathogens.[1] Furthermore, the rigid aromatic core combined with the flexible, bulky neopentyloxy group makes this compound and its derivatives interesting candidates for the development of liquid crystals and other advanced materials.[1]

This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical properties, synthesis, and characterization of 4-(Neopentyloxy)aniline, thereby facilitating its application in innovative research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and materials design. The following sections detail the key characteristics of 4-(Neopentyloxy)aniline.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(Neopentyloxy)aniline and its close analog, 4-(pentyloxy)aniline, for comparative purposes.

| Property | 4-(Neopentyloxy)aniline | 4-(Pentyloxy)aniline |

| CAS Number | 62517-38-8 | 39905-50-5 |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol |

| Appearance | Not explicitly found; likely a liquid or low-melting solid | Light yellow to brown liquid |

| Boiling Point | Data not available | ca. 311.8 °C (rough estimate) |

| Density | Data not available | 0.97 g/mL at 25 °C |

| Refractive Index | Data not available | n²⁰/D 1.532 |

Data for 4-(pentyloxy)aniline is provided for reference and is sourced from commercial supplier information.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(Neopentyloxy)aniline. The expected spectral features are outlined below.

The proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Neopentyloxy)aniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the neopentyloxy group.

-

Aromatic Protons: The 1,4-disubstituted benzene ring will show a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region (typically δ 6.5-7.5 ppm).

-

Neopentyloxy Group Protons:

-

A singlet integrating to nine protons (δ ~1.0 ppm) corresponding to the three equivalent methyl groups of the tert-butyl moiety.

-

A singlet integrating to two protons (δ ~3.6 ppm) for the methylene (-O-CH₂-) protons adjacent to the oxygen atom.

-

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For 4-(Neopentyloxy)aniline, the following signals are anticipated:

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the four unique carbon environments in the para-substituted ring. The carbon attached to the oxygen of the neopentyloxy group will be shifted downfield.

-

Neopentyloxy Group Carbons:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the three equivalent methyl carbons.

-

A signal for the methylene carbon adjacent to the oxygen.

-

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 4-(Neopentyloxy)aniline.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-N (Aromatic Amine) | Stretch | 1250-1335 |

| C-O (Ether) | Asymmetric Stretch | ~1250 |

| N-H (Amine) | Bending | 1580-1650 |

Synthesis of 4-(Neopentyloxy)aniline

The synthesis of 4-(Neopentyloxy)aniline is typically achieved through a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach offers a reliable and scalable route to the target compound.[1]

Caption: A general two-step workflow for the synthesis of 4-(Neopentyloxy)aniline.

Step 1: Williamson Ether Synthesis of 4-(Neopentyloxy)nitrobenzene

The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[1] In this Sₙ2 reaction, the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of a neopentyl halide.

Causality Behind Experimental Choices:

-

Starting Material: 4-Nitrophenol is an ideal starting material due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.[1]

-

Base: A moderately strong base such as sodium hydroxide or potassium carbonate is sufficient to deprotonate the phenol to form the reactive phenoxide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Neopentyl Halide: Neopentyl bromide or iodide is used as the electrophile. It is important to note that neopentyl halides are sterically hindered, which can slow down the rate of Sₙ2 reactions. Therefore, elevated temperatures may be required to drive the reaction to completion.

Experimental Protocol:

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium 4-nitrophenoxide.

-

Add neopentyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(neopentyloxy)nitrobenzene.

Step 2: Reduction of 4-(Neopentyloxy)nitrobenzene to 4-(Neopentyloxy)aniline

The final step is the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and clean choice.[1]

Causality Behind Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly efficient and clean method for reducing nitroarenes to anilines.[1] Alternative methods include the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

-

Solvent: A protic solvent such as ethanol or methanol is typically used for catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 4-(neopentyloxy)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(neopentyloxy)aniline.

-

If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.

Caption: Chemical structure of 4-(Neopentyloxy)aniline.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(Neopentyloxy)aniline should always be consulted, general safety precautions for handling aniline derivatives should be strictly followed. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Neopentyloxy)aniline is a valuable and versatile building block in organic synthesis, with promising applications in drug discovery and materials science. Its synthesis via a two-step sequence of Williamson ether synthesis and nitro group reduction is a robust and well-established method. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and a detailed synthesis protocol to aid researchers in its effective utilization. Adherence to proper safety protocols is paramount when handling this and other aniline derivatives.

References

Sources

physical properties of p-neopentyloxyaniline for research

Technical Whitepaper: Physicochemical Profiling of p-Neopentyloxyaniline

Executive Summary & Molecular Identity

p-Neopentyloxyaniline (4-(2,2-dimethylpropoxy)aniline) is a specialized aniline derivative characterized by a bulky, lipophilic neopentyl ether group at the para position. Unlike simple alkoxy anilines (e.g., p-anisidine), the neopentyl moiety introduces significant steric bulk and eliminates

This compound serves as a critical intermediate in the synthesis of liquid crystals, where its rigid core and bulky tail prevent crystallization, and in medicinal chemistry as a lipophilic scaffold to improve blood-brain barrier (BBB) penetration.

Chemical Identification Table

| Identifier | Detail |

| CAS Registry Number | 62517-38-8 |

| IUPAC Name | 4-(2,2-dimethylpropoxy)aniline |

| Synonyms | p-(Neopentyloxy)aniline; 4-(2,2-dimethyl-1-propoxy)aniline |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC(C)(C)COC1=CC=C(N)C=C1 |

| InChI Key | UXCUNQSSXOGVLX-UHFFFAOYSA-N |

Physicochemical Specifications

The following data aggregates predicted and structurally-derived properties. Due to the specialized nature of this derivative, experimental values for melting points are often proprietary; ranges provided are estimated based on structural analogs (e.g., p-hexyloxyaniline).

Physical Properties Table

| Property | Value / Range | Scientific Context |

| Physical State | Solid (Waxy/Crystalline) | The bulky tert-butyl group facilitates packing, likely raising the MP above that of liquid n-pentyloxyaniline. |

| Melting Point (Est.) | 60°C – 85°C | Note: Determine via DSC prior to use in sensitive formulations. |

| Boiling Point (Pred.) | 310°C – 315°C | High boiling point necessitates vacuum distillation for purification. |

| LogP (Octanol/Water) | ~3.14 (Predicted) | Significantly more lipophilic than p-anisidine (LogP ~0.95), aiding membrane permeability. |

| pKa (Conjugate Acid) | ~5.1 | Comparable to aniline; the ether oxygen is too distant to significantly alter basicity via induction. |

| Solubility | DCM, EtOAc, DMSO | High solubility in organic solvents; practically insoluble in water. |

Synthetic Methodology: The "Steric Challenge"

Synthesis of p-neopentyloxyaniline presents a classic organic chemistry challenge: The Neopentyl Effect . Standard Williamson ether synthesis (reacting p-nitrophenoxide with neopentyl bromide) fails because

Recommended Protocol: The Mitsunobu Bypass To circumvent steric hindrance, we utilize the Mitsunobu reaction to couple p-nitrophenol with neopentyl alcohol, followed by nitro-reduction.

Step-by-Step Protocol

-

Etherification (Mitsunobu Coupling):

-

Reagents: p-Nitrophenol (1.0 eq), Neopentyl Alcohol (1.1 eq), Triphenylphosphine (

, 1.2 eq). -

Catalyst: Diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq).

-

Solvent: Anhydrous THF,

. -

Mechanism: Activation of the alcohol by

-DEAD allows the phenol to attack the carbon, displacing the activated oxygen. -

Purification: Column chromatography to remove

.

-

-

Reduction (Nitro

Amine):-

Reagents:

gas (balloon pressure) or Hydrazine hydrate. -

Catalyst: 10% Pd/C (10 wt% loading).

-

Solvent: Ethanol or Methanol.

-

Procedure: Stir vigorously for 4-12 hours. Filter through Celite to remove Pd.

-

Yield Expectation: >90% for the reduction step.

-

Synthesis Workflow Diagram

Caption: Workflow circumventing the inertness of neopentyl halides via Mitsunobu activation.

Analytical Characterization (Self-Validating)

To verify the identity of the synthesized compound, researchers should look for specific spectral signatures that confirm the presence of the neopentyl group and the integrity of the ether linkage.

Nuclear Magnetic Resonance ( -NMR) Signature

The defining feature of this molecule in NMR is the absence of coupling in the aliphatic region.

- 1.0 ppm (9H, s): The tert-butyl group appears as a sharp, intense singlet.

-

3.6 ppm (2H, s): The methylene protons (

-

Validation Check: If this signal is a doublet or multiplet, the chain is likely straight (n-pentyl) or rearranged (isopentyl). It must be a singlet.

-

- 6.6 – 6.8 ppm (4H, dd): Characteristic AA'BB' pattern of the para-substituted benzene ring.

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Target Ion:

m/z. -

Fragmentation: Loss of the neopentyl group (M-71) is a common fragmentation pathway in EI-MS.

Handling, Stability & Safety

-

Oxidation Sensitivity: Like all anilines, p-neopentyloxyaniline is prone to oxidation (darkening) upon exposure to air and light.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Re-purification: If the solid turns brown, recrystallize from Hexane/EtOAc or perform a rapid silica filtration before use.

-

-

Safety Hazards:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H319: Causes serious eye irritation.

-

PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust formation.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20406511, 4-[4-(2,2-Dimethylpropyl)phenoxy]aniline. Retrieved from [Link](Note: Analogous structure used for property verification).

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

4-(Neopentyloxy)aniline: A Technical Guide to Solubility and Solvent Selection

[1]

Executive Summary: The "Neopentyl Effect"

4-(Neopentyloxy)aniline (CAS: 62517-38-8) represents a specific class of alkoxy-substituted anilines where solubility is governed by a tug-of-war between two structural motifs: the polar, hydrogen-bonding amine headgroup and the bulky, hydrophobic neopentyloxy tail.[1]

Unlike linear alkoxy anilines (e.g., 4-n-butoxyaniline), the neopentyl group introduces significant steric bulk and branching.[1] This disrupts crystal lattice packing, generally lowering the melting point relative to linear analogs and enhancing solubility in non-polar solvents. However, the amine moiety retains strong interaction with proton-donating solvents.[1][2] This guide provides a scientifically grounded framework for solvent selection, purification, and handling of this intermediate.[3]

Solubility Landscape & Solvent Compatibility[1][4]

The following data categorizes solvents based on their interaction with the solute’s dipole moment and Van der Waals surface.

Table 1: Predicted Solubility Profile

Data derived from structural analogs (p-anisidine, p-pentyloxyaniline) and standard Hansen Solubility Parameters (HSP).[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersion forces interact with the aromatic ring; dipole interactions stabilize the amine.[1] | Extraction, Reaction Medium |

| Polar Aprotic | DMSO, DMF, THF | High (>50 mg/mL) | Strong dipole-dipole interactions; H-bond acceptance from the aniline -NH2.[1] | Coupling Reactions, Stock Solutions |

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Soluble at RT; solubility increases sharply with heat. H-bonding with amine and ether oxygen.[1][2] | Recrystallization (Primary) |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Moderate polarity matches the amphiphilic nature of the molecule. | Chromatography Eluent |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Pi-pi stacking interactions; good solubility for the lipophilic tail, but less effective for the amine head. | Recrystallization (Co-solvent) |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low / Poor | The polar amine group resists solvation in pure aliphatics despite the neopentyl tail. | Anti-solvent , Washing |

| Water | Water | Insoluble (<1 mg/mL) | Hydrophobic effect of the neopentyl/phenyl group dominates. | Washing inorganic salts |

Critical Note on Acid Sensitivity: 4-(Neopentyloxy)aniline is a base.[1][2] In the presence of acidic organic solvents (e.g., Acetic Acid) or mineral acids, it will protonate to form an anilinium salt. These salts are insoluble in non-polar organics (DCM, Toluene) but highly soluble in water and lower alcohols.

Mechanistic Insights: Structure-Property Relationships[1][2][5]

To optimize experimental workflows, one must understand the causality behind the solubility behavior.

The Steric Hindrance Factor

The neopentyl group (

-

Result: 4-(Neopentyloxy)aniline typically dissolves faster in "borderline" solvents (like cold toluene) compared to its linear isomer 4-(n-pentyloxy)aniline.[1][2]

The Amphiphilic Balance[7]

-

Head (Aniline): H-bond donor (via -NH2) and acceptor (via N lone pair).[1]

-

Tail (Neopentyl): Strictly lipophilic.[2]

-

Implication: The molecule acts as a weak surfactant.[2] In biphasic systems (Water/DCM), it partitions almost exclusively into the organic layer unless the pH is lowered below the pKa of the anilinium ion (approx. pH 4-5).[1][2]

Experimental Protocols

Protocol A: Self-Validating Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.[1]

-

Preparation: Weigh 100 mg of 4-(Neopentyloxy)aniline into a tared 4 mL glass vial.

-

Titration: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

-

Observation:

-

Soluble: Solution is clear/transparent.

-

Insoluble: Visible particulates or turbidity.[2]

-

-

Calculation: If dissolved after

(mL) added: -

Validation (The "Crash" Test): Cool the saturated solution to 4°C. If precipitation occurs, the solution was truly near saturation, validating the measurement.

Protocol B: Purification via Recrystallization

The "Gold Standard" for alkoxy anilines is often an Ethanol/Water system.

-

Dissolution: Dissolve crude 4-(Neopentyloxy)aniline in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

-

Filtration: If insoluble particulates (dust, salts) remain, filter the hot solution through a pre-warmed glass frit.[2]

-

Anti-solvent Addition: While keeping the solution near boiling, add dropwise hot Water until a faint, persistent turbidity appears.[2]

-

Clarification: Add just enough hot Ethanol to make the solution clear again.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Filter the crystals and wash with cold Heptane (removes lipophilic impurities) or cold 20% Ethanol/Water.[2]

Visualizing the Workflow

Diagram 1: Solubility-Based Extraction Strategy

This flowchart illustrates how to manipulate pH and solubility to purify the compound from neutral impurities (like unreacted alkyl halides) and phenols.[1][2]

Caption: pH-Swing Extraction workflow utilizing the solubility switch between the free base (organic soluble) and the anilinium salt (water soluble).

Diagram 2: Recrystallization Logic Gate

A decision tree for selecting the correct solvent system based on initial solubility tests.[2]

Caption: Logic gate for determining if a solvent is suitable for single-solvent recrystallization or requires a binary system.

References

-

Benchchem Technical Support. (2025). Recrystallization of Substituted Anilines: Solvent Selection Guide. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7732, p-Anisidine (Analogous Solubility Data).[1][2] Retrieved from [1]

-

Sigma-Aldrich (Merck). (2025).[1][2] Safety Data Sheet: 4-Pentyloxyaniline (Structural Analog).[1][2] Retrieved from [1]

-

ResearchGate. (2017).[2] Synthesis and liquid crystalline study of 2,4-bis(4-n-heptyloxybenzoyloxy)-benzylidene-4-n-alkoxy aniline. (Describes ethanol recrystallization of alkoxy anilines). Retrieved from

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[2] CRC Press.[2][5][6] (Source for theoretical solubility parameter modeling).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Neopentyloxy)aniline|CAS 62517-38-8|RUO [benchchem.com]

- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: The Neopentyloxy Moiety in Aniline Derivatives

Executive Summary

The neopentyloxy group (

Part 1: Electronic Characterization & Structural Dynamics

The Electronic Profile: Induction vs. Resonance

The neopentyloxy group functions primarily as a

-

Resonance Effect (

): The oxygen atom possesses two lone pairs. One -

Inductive Effect (

): The oxygen atom is electronegative, pulling electron density through the -

Hammett Constants: While a specific experimental

for the neopentyloxy group is rarely tabulated, it behaves analogously to other bulky alkoxy groups.-

Estimated

: -

Key Distinction: The inductive donation from the extra methyl groups on the

-carbon is negligible due to distance. The primary differentiator is steric , not electronic.

-

Conformational Analysis & Steric Inhibition

The neopentyloxy group is unique due to the "Neopentyl Effect"—extreme steric hindrance adjacent to the functional center.

-

Dihedral Twisting: In the absence of ortho substituents, the ether oxygen maintains a dihedral angle close to

relative to the benzene ring, allowing efficient orbital overlap. -

The Steric Shield: The tert-butyl group (

) acts as a "steric umbrella." While it does not significantly twist the ether bond itself (unlike an ortho-substituent), it creates a massive exclusion zone above and below the ether linkage.

Caption: The neopentyloxy group donates electrons via resonance (left) while the bulky tert-butyl tail sterically shields the α-carbon from enzymatic attack (right).

Part 2: Physicochemical Implications in Drug Design

Metabolic Stability: The "Neopentyl Block"

The most critical application of this group is preventing O-dealkylation .

-

Mechanism of Failure (Methoxy): CYP450 enzymes typically oxidize the

-carbon of an ether ( -

Mechanism of Resistance (Neopentyloxy): The

-carbon in neopentyloxy (

Lipophilicity ( )

-

Impact: Adding a neopentyl group adds 5 carbons, significantly increasing lipophilicity compared to a methoxy group (

to -

Solubility: This modification often reduces aqueous solubility. It is best used when a lead compound is too polar or rapidly metabolized, but care must be taken not to exceed

limits for oral bioavailability (Lipinski's Rule of 5).

| Property | Methoxy Aniline ( | Neopentyloxy Aniline ( | Impact on Drug Design |

| Electronic Effect | Strong EDG ( | Strong EDG ( | Bioisostere for electronics. |

| Metabolic Stability | Low (Rapid O-demethylation) | High (Steric block of CYP450) | Primary reason for use. |

| Lipophilicity | Low | High (Significant increase) | Increases membrane permeability; decreases solubility. |

| Steric Bulk | Minimal ( | Massive ( | Can lock conformation or fill hydrophobic pockets. |

Part 3: Synthetic Methodologies

Synthesizing neopentyloxy anilines is non-trivial. The "Neopentyl Effect" makes standard

The "Gold Standard" Protocol: + Reduction

The most robust route utilizes Nucleophilic Aromatic Substitution (

Step 1: Formation of the Neopentyl Ether (

)

-

Reagents: Neopentyl alcohol (1.2 equiv), Sodium Hydride (1.5 equiv), 4-Fluoronitrobenzene (1.0 equiv).

-

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Conditions:

to RT (or mild heat -

Mechanism: The neopentoxide anion is generated in situ. Despite being bulky, it is a strong enough nucleophile to displace the fluoride ion on the activated nitrobenzene ring.

Step 2: Reduction to Aniline

-

Reagents:

, -

Solvent: Methanol or Ethanol.

-

Alternative: Iron powder / Ammonium Chloride (if sensitive functional groups are present).

Caption: Optimized synthetic route avoiding the impossible SN2 alkylation of phenols with neopentyl halides.

Why Other Methods Fail

-

Williamson Ether Synthesis (Phenol + Neopentyl Halide): FAIL.

attack on a neopentyl halide is sterically prohibited ( -

Mitsunobu Reaction: DIFFICULT. While possible, the steric bulk of neopentyl alcohol often hinders the formation of the alkoxyphosphonium intermediate, leading to poor yields or no reaction. The

route is superior for scalability.

References

-

Electronic Effects & Hammett Constants

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

Metabolic Stability & Y-700 Case Study

-

Synthetic Methodology (SnAr)

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on modern ether synthesis). Link

-

- Neopentyl Effect (Steric Hindrance)

Sources

Technical Guide: Steric Hindrance & Synthetic Strategy of N-Neopentyl Aniline Derivatives

Executive Summary

The incorporation of a neopentyl group (

This guide analyzes the physical organic chemistry of N-neopentyl anilines, details the failure modes of conventional synthesis, and provides validated protocols for Reductive Amination and Buchwald-Hartwig Cross-Coupling.

Part 1: The Neopentyl Effect in Aniline Systems

Steric Inhibition of Resonance (SIP)

In a standard N-alkyl aniline (e.g., N-methylaniline), the nitrogen lone pair occupies a

The neopentyl group, with its massive tert-butyl "tail" at the

-

Consequence: The nitrogen lone pair is twisted out of conjugation with the aromatic

-system. -

Electronic Impact: The nitrogen becomes more basic (higher

) and more nucleophilic compared to planar analogues because the lone pair is localized. -

Spectral Signature: A hypsochromic shift (blue shift) in the UV-Vis spectrum is often observed due to the loss of the

transition.

Metabolic Stability & Lipophilicity

The neopentyl group is a "metabolic shield."

-

Blockade of N-Dealkylation: Cytochrome P450 enzymes typically oxidize the

-carbon of an amine to form a carbinolamine, which then collapses to release the alkyl group. While the neopentyl group has -

Lipophilicity: The group adds significant lipophilicity (

), improving membrane permeability, but the metabolic stability prevents the rapid clearance usually associated with lipophilic amines.

Part 2: Synthetic Challenges & Methodologies

The synthesis of N-neopentyl anilines is a classic "textbook trap." The obvious disconnection—alkylation of aniline with neopentyl bromide—fails completely.

The Failure of S_N2 Alkylation

Attempting to react aniline with neopentyl bromide (or tosylate) results in no reaction or complex rearrangements.

-

Reason: The S_N2 transition state requires backside attack. The

-methyl groups of the neopentyl system form a "cage" that completely blocks the trajectory of the incoming nucleophile. -

Outcome: Process chemists must avoid direct alkylation strategies.

Validated Route A: Titanium-Mediated Reductive Amination

Standard reductive amination (Aniline + Pivalaldehyde +

-

The Solution: Titanium(IV) isopropoxide (

) . -

Mechanism:

acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the sterically crowded imine. This intermediate is then reduced in situ.

Validated Route B: Buchwald-Hartwig Cross-Coupling

For electron-deficient anilines or when starting from aryl halides, Pd-catalyzed coupling is superior.[1]

-

Challenge: Neopentylamine is a primary amine but is bulky.

-

Ligand Choice: Use bulky, electron-rich phosphines like BrettPhos or RuPhos to facilitate the reductive elimination step, which is often the turnover-limiting step for hindered amines.[1]

Part 3: Decision Logic & Workflows

Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting the correct synthetic pathway.

Figure 1: Synthetic decision tree highlighting the failure of direct alkylation and the preferred catalytic routes.

Part 4: Experimental Protocols

Protocol A: Titanium(IV)-Mediated Reductive Amination

Application: Best for electron-neutral to electron-rich anilines.[1] Reference: Adapted from Bhattacharyya, S.[2][3][4] (J. Chem. Soc., Perkin Trans.[5] 1, 1998) [1].[5]

-

Imine Formation:

-

To a flame-dried flask under

, add Aniline derivative (1.0 equiv) and Pivalaldehyde (1.2 equiv). -

Add Titanium(IV) isopropoxide (1.25 equiv) neat. Caution: Exothermic.

-

Stir at room temperature for 6–12 hours. (Monitor by TLC/LCMS; the mixture will become viscous/yellow).

-

-

Reduction:

-

Dilute the reaction mixture with absolute Ethanol (approx. 5 mL per mmol substrate).

-

Add Sodium Borohydride (

) (1.5 equiv) carefully in portions. -

Stir for 8 hours at ambient temperature.

-

-

Workup (Critical Step):

-

Quench by adding 2M aqueous Ammonia (

).[5] Note: Water alone leads to a slimy TiO2 precipitate that is impossible to filter. Ammonia produces a granular precipitate. -

Filter through a Celite pad. Wash with DCM.

-

Concentrate filtrate and purify via silica gel chromatography.

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Best for electron-deficient aryl halides or when the aniline is unstable.[1] Reference: Adapted from Surry, D. S., & Buchwald, S. L.[1] (Chem. Sci., 2011) [2].

-

Setup:

-

Charge a reaction vial with Aryl Bromide (1.0 equiv), Neopentylamine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Add catalyst system:

(1-2 mol%) and BrettPhos (2-4 mol%) (or RuPhos for secondary amine synthesis).[1]

-

-

Reaction:

-

Add anhydrous Toluene or 1,4-Dioxane (degassed).[1]

-

Heat to 80–100 °C under inert atmosphere (

) for 12–24 hours.

-

-

Workup:

-

Cool to RT, dilute with EtOAc, filter through silica/Celite.

-

Concentrate and purify.

-

Part 5: Quantitative Comparison of Alkyl Groups

The following table illustrates why the neopentyl group is unique compared to standard alkyl chains.

| Property | N-Ethyl Aniline | N-Isopropyl Aniline | N-Neopentyl Aniline |

| Steric Bulk (Taft | -0.07 | -0.47 | -1.74 (Very High) |

| N-Lone Pair Alignment | Conjugated | Partially Twisted | Decoupled (Twisted) |

| Basicity ( | ~5.1 | ~5.5 | ~6.0 - 6.5 (Est.)[1] |

| Metabolic Liability | High (N-dealkylation) | Moderate | Low (Steric Shield) |

| Synthesis via Alkyl Halide | Easy ( | Moderate ( | Impossible |

Part 6: Metabolic Blocking Mechanism[1]

The graph below details why the neopentyl group resists oxidative cleavage compared to an ethyl group.

Figure 2: Mechanistic basis for the metabolic stability of the neopentyl group against CYP450-mediated N-dealkylation.[1]

References

-

Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][3][6] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

-

Rowland, A., et al. (2006). The lipophilic amine directed metabolic toxicity: A review. Expert Opinion on Drug Metabolism & Toxicology.

Sources

- 1. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

4-(Neopentyloxy)aniline MSDS and safety data sheet

Technical Guide: 4-(Neopentyloxy)aniline (CAS 62517-38-8) [1]

Part 1: Executive Summary

4-(Neopentyloxy)aniline is a specialized aromatic amine intermediate used primarily in the synthesis of advanced pharmaceutical agents (antimicrobials) and functional materials (liquid crystals).[1] Distinguished by its bulky neopentyl ether group, this compound offers unique steric and lipophilic properties compared to linear alkoxy anilines.

This guide provides a rigorous technical breakdown of its physicochemical profile, safety data, and synthesis workflows, designed for researchers requiring high-fidelity data for drug development and process chemistry.

Part 2: Chemical Identity & Physicochemical Profile

Unlike generic anilines, the neopentyloxy substituent introduces significant steric bulk and alters the packing density of the molecule, influencing both solubility and metabolic stability.

Table 1: Chemical Identity & Key Properties

| Property | Data | Notes |

| CAS Number | 62517-38-8 | Verified Identity |

| IUPAC Name | 4-(2,2-dimethylpropoxy)aniline | Systematic nomenclature |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | Calculated |

| Physical State | Liquid or Low-Melting Solid | Predicted based on structural analogs (e.g., 4-pentyloxyaniline) |

| Boiling Point | ~310–315 °C (at 760 mmHg) | Predicted (High boiling due to H-bonding) |

| Density | ~0.97 – 1.02 g/mL | Predicted |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water | Lipophilic neopentyl group reduces water solubility |

| pKa (Conjugate Acid) | ~5.1 – 5.3 | Electron-donating ether boosts basicity vs. aniline (4.[2][3]6) |

| LogP | ~3.2 | High lipophilicity |

Part 3: Hazard Characterization & Toxicology (GHS)

Warning: As an aniline derivative, this compound poses significant risks of methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport capacity.

GHS Classification (Derived from SAR & Analog Data)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

-

Skin Sensitization: Category 1 (May cause allergic reaction)

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen)

-

Eye/Skin Irritation: Category 2A/2

Mechanism of Toxicity

-

Bioactivation: Hepatic oxidation (CYP450) converts the amine to an N-hydroxylamine intermediate.

-

Redox Cycling: The N-hydroxylamine oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin.

-

Result: Cyanosis (blue skin), hypoxia, and potential organ failure.

Part 4: Safe Handling & Engineering Controls

Trustworthiness Protocol: The following controls are non-negotiable for handling >1g quantities.

-

Containment: Handle exclusively in a chemical fume hood with a face velocity >100 fpm.

-

PPE Layering:

-

Gloves: Double-gloving recommended. Inner: Nitrile (0.11 mm); Outer: Laminate (Silver Shield) for prolonged exposure.

-

Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a P100/OV cartridge respirator.

-

-

Decontamination: Aniline derivatives can penetrate skin rapidly. In case of spill, use polyethylene glycol (PEG 400) or ethanol for initial cleaning, followed by soap and water. Do not use pure organic solvents on skin as they enhance absorption.

Part 5: Synthesis & Application Workflow

Expertise Insight: Direct alkylation of p-aminophenol with neopentyl halides is often sluggish due to the steric hindrance of the neopentyl group (beta-branching prevents Sₙ2). The preferred "field-proven" route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a nitro precursor followed by reduction.

Step-by-Step Protocol

Step A: Ether Formation (SₙAr)

-

Reagents: 4-Fluoronitrobenzene (1.0 eq), Neopentyl Alcohol (1.2 eq), Sodium Hydride (1.5 eq).

-

Solvent: Dry DMF or DMSO (Polar aprotic is critical for SₙAr).

-

Procedure:

Step B: Reduction to Aniline

-

Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Hydrogen gas (balloon).

-

Solvent: Methanol or Ethanol.[6]

-

Procedure:

-

Dissolve nitro compound in alcohol. Add catalyst under Argon.

-

Purge with H₂. Stir at RT for 12 hours.

-

Workup: Filter through Celite (remove Pd). Concentrate filtrate to yield 4-(Neopentyloxy)aniline.

-

Visual Workflow (DOT Diagram)

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) and Catalytic Hydrogenation.

Part 6: Emergency Response Protocols

In the event of exposure, rapid decision-making is critical to prevent systemic toxicity. The following decision tree outlines the immediate actions required.

Emergency Decision Tree (DOT Diagram)

Caption: Immediate response triage for 4-(Neopentyloxy)aniline exposure focusing on mitigating absorption.

References

-

Benchchem. 4-(Neopentyloxy)aniline (CAS 62517-38-8) Product Description & Applications. Retrieved from

-

ChemicalBook. 4-(Neopentyloxy)aniline CAS 62517-38-8 Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information (PubChem). Compound Summary for 4-Pentyloxyaniline (Analog for Property Prediction). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet (Generic Aniline Derivatives). Used for GHS classification alignment. Retrieved from

Sources

- 1. 4-(Neopentyloxy)aniline|CAS 62517-38-8|RUO [benchchem.com]

- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 3. N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - 4-Nitrochlorobenzene synhtesis - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Strategic Synthesis of 4-Neopentyloxynitrobenzene: Overcoming Steric Hindrance in Etherification

Executive Summary

The synthesis of 4-neopentyloxynitrobenzene presents a classic physical organic chemistry challenge: the introduction of a sterically encumbered neopentyl group onto an aromatic ring.

Standard Williamson ether synthesis protocols typically rely on the

This Application Note details the Nucleophilic Aromatic Substitution (

Mechanistic Strategy & Rationale

The "Neopentyl Problem" in Classical Williamson Synthesis

In a classical Williamson setup, one would attempt to react 4-nitrophenol (as a salt) with neopentyl bromide. This reaction fails because the neopentyl group contains a quaternary

The Solution: (Nucleophilic Aromatic Substitution)

To bypass this, we utilize the neopentyl alcohol as the nucleophile source and 4-fluoronitrobenzene as the electrophile.

-

Nucleophile: Neopentoxide anion (generated in situ).

-

Electrophile: 4-Fluoronitrobenzene. The nitro group at the para position strongly withdraws electron density, activating the ring for nucleophilic attack.

-

Leaving Group: Fluoride is preferred over chloride or bromide in

because its high electronegativity stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Neopentyl Alcohol | Nucleophile Precursor | 1.2 | Excess ensures complete consumption of aryl halide. |

| Sodium Hydride (60% in oil) | Base | 1.3 | Washed with hexanes to remove oil if high purity required. |

| 4-Fluoronitrobenzene | Electrophile | 1.0 | Limiting reagent. Liquid at RT. |

| DMF (Anhydrous) | Solvent | N/A | Polar aprotic solvent promotes ionic dissociation. |

| Water/Ice | Quench | Excess | Exothermic quench required. |

Step-by-Step Procedure

Phase 1: Generation of the Alkoxide

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Base Preparation: Add Sodium Hydride (60% dispersion, 1.3 equiv) to the flask.

-

Optional: To remove mineral oil, wash NaH twice with anhydrous hexanes under nitrogen flow, decanting the supernatant carefully.

-

-

Solvent Addition: Suspend the NaH in anhydrous DMF (5 mL per gram of substrate). Cool the suspension to 0°C using an ice bath.

-

Alkoxide Formation: Dissolve Neopentyl Alcohol (1.2 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

-

Observation: Vigorous evolution of hydrogen gas (

) will occur. Ensure adequate venting.

-

-

Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should appear slightly viscous/cloudy.

Phase 2: The

Reaction

-

Addition: Cool the mixture back to 0°C. Add 4-Fluoronitrobenzene (1.0 equiv) dropwise (neat or dissolved in minimal DMF) to the neopentoxide solution.

-

Note: The reaction is exothermic.[1] Control addition rate to maintain internal temperature <10°C.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT.

-

Monitoring: Monitor by TLC (Solvent system: 10% EtOAc in Hexanes) or HPLC.

-

Endpoint: Complete consumption of 4-fluoronitrobenzene (typically 2–4 hours). The product spot will be less polar (higher

) than the alcohol.

-

Phase 3: Workup & Purification

-

Quench: Cool the reaction mixture to 0°C. Carefully add cold water (10x reaction volume) dropwise to quench excess NaH.

-

Caution: Hydrogen evolution will occur.

-

-

Precipitation/Extraction:

-

High Concentration: The product often precipitates as a yellow solid upon water addition. Filter, wash with water, and dry.

-

Low Concentration: If oil forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes) if necessary.

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis of 4-neopentyloxynitrobenzene.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation of alcohol. | Ensure NaH quality (not hydrolyzed). Increase deprotonation time. |

| Starting Material Remains | Moisture in solvent (DMF). | Use anhydrous DMF (water kills the alkoxide). |

| Dark/Tar Formation | Reaction temperature too high. | Keep addition at 0°C. Do not exceed 40°C during stirring. |

| Product is Oily | Residual DMF or neopentyl alcohol. | Wash organic layer thoroughly with water (DMF removal) or use high-vac to remove alcohol. |

Safety & Handling

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[1] Handle only under inert atmosphere (Nitrogen/Argon). Have a Class D fire extinguisher available.

-

Nitro Compounds: Aromatic nitro compounds can be energetic. While this intermediate is generally stable, avoid subjecting the crude material to excessive heat (>100°C) during drying.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and work in a fume hood.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.

- Smith, M. B.Organic Synthesis. 3rd Ed. Academic Press, 2011. (Protocols for reactions).

-

Chemistry LibreTexts. "Nucleophilic Substitution in the Lab - Williamson Ether Synthesis." (General background on ether synthesis limitations).

-

Master Organic Chemistry. "The Williamson Ether Synthesis." (Detailed mechanism and steric hindrance rules).

-

Organic Chemistry Portal. "Williamson Ether Synthesis." (Scope and limitations).

Sources

catalytic hydrogenation of 4-neopentyloxynitrobenzene to aniline

Application Note: Catalytic Hydrogenation of 4-Neopentyloxynitrobenzene to 4-Neopentyloxyaniline

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of 4-neopentyloxynitrobenzene (1 ) to 4-neopentyloxyaniline (2 ). This transformation is a critical step in the synthesis of pharmaceutical intermediates and liquid crystal mesogens where the neopentyl ether moiety provides hydrolytic stability and steric bulk.

While nitro reduction is a standard organic transformation, the presence of the bulky neopentyloxy group requires specific attention to catalyst loading and mass transfer limitations to prevent the accumulation of hazardous hydroxylamine intermediates. This guide presents a scalable, safe, and high-yielding methodology using Pd/C, emphasizing reaction kinetics, safety parameters, and impurity profiling.

Mechanistic Insight & Reaction Design

The Chemical Transformation

The reduction of the nitro group proceeds through a well-established cascade. However, for 4-neopentyloxynitrobenzene, the steric bulk of the para-neopentyl ether can influence the adsorption kinetics on the catalyst surface.

-

Substrate: 4-Neopentyloxynitrobenzene (CAS: [Generic Structure Implied])

-

Product: 4-Neopentyloxyaniline

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C)

-

Solvent: Methanol or Ethanol (High hydrogen solubility)

Reaction Pathway & Safety Criticality

The reduction is highly exothermic (~120 kcal/mol). The primary safety risk is the accumulation of 4-neopentyloxyphenylhydroxylamine . If hydrogen mass transfer is rate-limiting, this intermediate can build up. Upon sudden availability of hydrogen or thermal shock, it can disproportionate or reduce rapidly, leading to a thermal runaway.

Figure 1: Reaction Pathway and Potential Divergences

Caption: Step-wise reduction pathway highlighting the critical Hydroxylamine intermediate and potential side-reaction divergence.

Experimental Protocol

Materials & Equipment

-

Reactor: Parr Hydrogenator (for <50g scale) or Stainless Steel Autoclave (High Pressure).

-

Substrate: 4-Neopentyloxynitrobenzene (Purity >98% by HPLC).

-

Catalyst: 5% Pd/C (50% water wet). Note: Water wet catalyst is preferred to minimize ignition risk.

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source: H2 Gas cylinder (Ultra-high purity).

Step-by-Step Procedure (Batch Scale: 20g)

-

Safety Check: Ensure reactor is grounded. Inspect O-rings. Verify H2 lines are leak-free.

-

Catalyst Loading:

-

Weigh 1.0 g of 5% Pd/C (50% wet) into the reactor liner.

-

Rationale: This represents a 2.5 wt% loading (dry basis). The water content suppresses the pyrophoric nature of dry Pd/C.

-

-

Substrate Addition:

-

Dissolve 20.0 g of 4-neopentyloxynitrobenzene in 150 mL of Methanol.

-

Carefully pour the solution over the catalyst in the reactor liner.

-

Note: Do not add dry catalyst to the solvent; always add solvent/substrate to the pre-weighed catalyst to avoid static ignition.

-

-

Purging:

-

Seal the reactor.

-

Purge with Nitrogen (

) 3 times (Pressurize to 40 psi, vent to 5 psi). -

Purge with Hydrogen (

) 3 times (Pressurize to 40 psi, vent to 5 psi) to displace nitrogen.

-

-

Reaction:

-

Pressurize to 50 psi (3.4 bar) with

. -

Set agitation to maximum safe RPM (ensure vigorous gas-liquid mixing).

-

Temperature Control: The reaction is exothermic. Allow the exotherm to heat the vessel to 40-50°C. If temperature exceeds 60°C, engage cooling coil.

-

Target Temp: 50°C.

-

-

Monitoring:

-

Monitor

uptake. Reaction is complete when uptake ceases (theoretical uptake: 3 moles -

Time: Typically 2-4 hours.

-

-

Workup:

-

Stop agitation. Vent

. Purge with -

Filter the reaction mixture through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.[1]

-

Rinse the cake with methanol (50 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude aniline.

-

Purification

The crude 4-neopentyloxyaniline is typically an oil or low-melting solid.

-

Standard: Recrystallization from Hexane/Ethyl Acetate or vacuum distillation (if stable).

-

Storage: Store under nitrogen; anilines are prone to oxidation (browning) upon air exposure.

Data Analysis & Optimization

The following data summarizes the optimization of catalyst loading and pressure to minimize the hydroxylamine intermediate (detected via HPLC).

Table 1: Optimization of Reaction Parameters

| Entry | Catalyst (Dry wt%) | Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Hydroxylamine Impurity (%) |

| 1 | 1.0% Pd/C | 20 | 25 | 8 | 85 | 70 | 12.0 (High Risk) |

| 2 | 2.5% Pd/C | 50 | 50 | 3 | >99 | 96 | < 0.1 |

| 3 | 5.0% Pd/C | 50 | 50 | 1.5 | >99 | 95 | < 0.1 |

| 4 | 2.5% Pt/C | 50 | 50 | 4 | >99 | 92 | 0.5 |

-

Interpretation: Entry 1 shows that low pressure and catalyst loading lead to "hydrogen starvation," causing the reaction to stall at the hydroxylamine stage. Entry 2 represents the optimal balance of speed and safety.

Troubleshooting & Critical Quality Attributes

Common Issues

-

Stalled Reaction: If H2 uptake stops but HPLC shows starting material, the catalyst may be poisoned (e.g., by sulfur contaminants in the substrate) or the stirrer has failed.

-

Action: Repurge with pure H2. If no change, filter and add fresh catalyst.

-

-

De-alkylation: While the neopentyl ether is stable, trace acid combined with high temperature (>80°C) could theoretically cleave the ether.

-

Prevention: Maintain neutral pH; do not add mineral acids unless necessary for salt formation.

-

Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90% B.

-

Detection: UV at 254 nm.

-

Order of Elution: Aniline (Polar, early) -> Hydroxylamine -> Nitro (Non-polar, late).

References

-

Mettler Toledo. (2020). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up. Application Note. Link

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[2][3] Academic Press. (Standard text for hydrogenation causality).

-

Blenkiron, P., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters.[4] Chemical Science.[5] Link (Cited for mechanistic pathway of nitro reduction).

-

Sassykova, L.R., et al. (2021).[6] Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts.[6] Rasayan Journal of Chemistry.[6] Link

Sources

- 1. scribd.com [scribd.com]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Bot Verification [rasayanjournal.co.in]

Application Notes & Protocols: 4-(Neopentyloxy)aniline as a Versatile Intermediate for Liquid Crystal Mesogen Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the synthesis, purification, characterization, and application of 4-(neopentyloxy)aniline. This aniline derivative is a critical building block in the construction of calamitic (rod-shaped) liquid crystals. The bulky yet flexible neopentyloxy terminal group is instrumental in modulating the mesomorphic properties, such as the liquid crystal phase type and temperature range. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Role of 4-(Neopentyloxy)aniline in Mesogen Design

Liquid crystals (LCs) are a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] The molecules that form these phases, known as mesogens, typically consist of a rigid core and one or more flexible terminal chains.[2] 4-(Neopentyloxy)aniline serves as a precursor to one of these terminal units.

Its molecular architecture is strategically significant:

-

The Primary Amine (-NH₂): This functional group is a versatile reactive site, most commonly used to form imine (Schiff base) or amide linkages, which extend the rigid core of the mesogen.[3][4]

-

The Neopentyloxy Group (-OCH₂C(CH₃)₃): This bulky alkyl ether group acts as a flexible terminal chain. Its significant steric profile can influence molecular packing, reduce melting points, and dictate the stability and type of mesophase (e.g., nematic, smectic) that the final liquid crystal molecule will exhibit.[5][6] The incorporation of such groups is a key strategy for fine-tuning material properties for applications in display technologies and sensors.[5]

This guide details a reliable two-step synthesis of 4-(neopentyloxy)aniline, followed by its application in constructing a representative liquid crystal molecule.

Synthesis Pathway Overview

The synthesis of 4-(neopentyloxy)aniline is efficiently achieved through a two-step process starting from 4-nitrophenol. The first step involves the formation of an ether linkage via the Williamson ether synthesis, followed by the reduction of the nitro group to the target aniline.[5][7]

Caption: Two-step synthesis workflow for 4-(neopentyloxy)aniline.

Detailed Experimental Protocols

Protocol I: Synthesis of 1-(Neopentyloxy)-4-nitrobenzene

This step employs the Williamson ether synthesis, a robust Sₙ2 reaction where a deprotonated alcohol (phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[8][9][10]

Materials:

-

4-Nitrophenol

-

Neopentyl bromide (1-bromo-2,2-dimethylpropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (10.0 g, 71.9 mmol) and anhydrous DMF (100 mL).

-

Stir the mixture at room temperature until the phenol has completely dissolved.

-

Add anhydrous potassium carbonate (14.9 g, 107.8 mmol, 1.5 equivalents). The K₂CO₃ acts as the base to deprotonate the acidic phenolic proton, forming the potassium 4-nitrophenoxide in situ.

-

Add neopentyl bromide (11.9 g, 78.9 mmol, 1.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours.

-

Causality Note: Neopentyl halides are sterically hindered at the β-carbon, which significantly slows the rate of Sₙ2 reactions.[5] Elevated temperatures and a polar aprotic solvent like DMF are necessary to achieve a reasonable reaction rate.

-

-

Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 20% ethyl acetate in hexanes). The disappearance of the 4-nitrophenol spot indicates reaction completion.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of cold deionized water. A yellow precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

For further purification, dissolve the crude solid in diethyl ether (200 mL), transfer to a separatory funnel, and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 1-(neopentyloxy)-4-nitrobenzene as a yellow solid.

Protocol II: Synthesis of 4-(Neopentyloxy)aniline

This step involves the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean option, reduction with tin(II) chloride is a highly effective and common laboratory method.[5]

Materials:

-

1-(Neopentyloxy)-4-nitrobenzene (from Protocol I)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH), 3 M solution

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

In a 500 mL round-bottom flask, dissolve 1-(neopentyloxy)-4-nitrobenzene (10.0 g, 47.8 mmol) in absolute ethanol (200 mL).

-

Add tin(II) chloride dihydrate (54.0 g, 239 mmol, 5.0 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3-4 hours.

-

Monitor the reaction by TLC until the starting nitro compound is consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize by slowly adding 3 M NaOH solution until the pH is ~8-9. A white precipitate of tin salts will form.

-

Self-Validation: The solution must be made basic to deprotonate the anilinium salt and precipitate the tin hydroxides, liberating the free aniline.

-

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, add more ethyl acetate (100 mL), and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) to yield pure 4-(neopentyloxy)aniline as a crystalline solid.[11]

Product Characterization

Purity and structural confirmation are paramount for subsequent use in liquid crystal synthesis.

| Technique | Parameter | Expected Result for 4-(Neopentyloxy)aniline |

| ¹H NMR | Chemical Shift (δ) | ~6.7-6.6 ppm (m, 4H, Ar-H); ~3.5 ppm (s, 2H, -OCH₂-); ~3.4 ppm (br s, 2H, -NH₂); ~1.0 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) | ~152 ppm (C-O); ~141 ppm (C-N); ~116 ppm, ~115 ppm (Ar C-H); ~78 ppm (-OCH₂-); ~32 ppm (-C(CH₃)₃); ~27 ppm (-C(CH₃)₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, two bands for primary amine); 2960-2870 (C-H stretch); ~1240 (C-O ether stretch)[3][12] |

| Melting Point | Temperature (°C) | Dependent on purity; serves as a key purity indicator. |

| Mass Spec (EI) | m/z | Expected molecular ion peak at 179.26 [M]⁺ |

Application Protocol: Synthesis of a Schiff Base Mesogen

This protocol demonstrates the use of 4-(neopentyloxy)aniline as an intermediate to form a Schiff base (imine), a common linking group in liquid crystal cores.[3]

Caption: Formation of a liquid crystal via Schiff base condensation.

Procedure:

-

In a 50 mL flask, dissolve 4-(neopentyloxy)aniline (1.0 g, 5.58 mmol) in 15 mL of absolute ethanol.

-

Add 4-(hexyloxy)benzaldehyde (1.15 g, 5.58 mmol, 1.0 equivalent) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

-

Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize directly from the ethanol solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound. The mesomorphic properties can then be analyzed using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Safety and Handling

Anilines are toxic and should be handled with appropriate care.[13][14]

-

Engineering Controls: Always handle 4-(neopentyloxy)aniline and its precursors in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[15]

-

Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They are suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[13]

-

Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

-

University of Cambridge, Department of Materials Science & Metallurgy. Examples of molecules which form liquid crystals. [Online] Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Online] Available at: [Link]

-

ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. [Online] Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6296. [Online] Available at: [Link]

-

ACS Publications. The Role of Terminal Groups in Nonchiral Rod-Like Compounds on the Formation of Polar Fluids. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Online] Available at: [Link]

-

IntechOpen. Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. [Online] Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

-

ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Online] Available at: [Link]

-

MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Online] Available at: [Link]

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Online] Available at: [Link]

-

Lumen Learning. Williamson ether synthesis. [Online] Available at: [Link]

-

Wikipedia. Liquid crystal. [Online] Available at: [Link]

-

Al-Zuhairi, A. J., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Results in Chemistry, 5, 100806. [Online] Available at: [Link]

-

Bobo-Lideikyte, J., et al. (2021). Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group. Materials, 14(13), 3629. [Online] Available at: [Link]

-

Indenta Chemicals. Material Safety Data Sheet Aniline. [Online] Available at: [Link]

-

University of Colorado Boulder. Synthesis of Liquid Crystals. [Online] Available at: [Link]

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. colorado.edu [colorado.edu]

- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Neopentyloxy)aniline|CAS 62517-38-8|RUO [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. indenta.com [indenta.com]

- 15. carlroth.com [carlroth.com]

Application Note: High-Fidelity Synthesis of Sterically Modulated Azo Dyes via 4-(Neopentyloxy)aniline

Executive Summary

This application note details the optimized protocol for synthesizing azo dyes utilizing 4-(Neopentyloxy)aniline (CAS: 62517-38-8) as the diazo component. Unlike simple anilines, the inclusion of the neopentyloxy moiety introduces significant steric bulk and lipophilicity. These physicochemical alterations are critical for applications requiring suppressed crystallinity (e.g., liquid crystal mesogens) or enhanced lipid solubility (e.g., antimicrobial candidates).

This guide addresses the specific challenges posed by this precursor—primarily its hydrophobicity—which often leads to heterogeneous diazotization and low yields in standard aqueous-acid protocols. We present a modified homogenous diazotization strategy using a co-solvent system to ensure high-purity conversion.

Precursor Profile: The Neopentyl Advantage

The 4-(Neopentyloxy)aniline scaffold is structurally distinct due to the tert-butyl tail on the ether linkage.

| Property | Specification | Impact on Synthesis/Application |

| IUPAC Name | 4-(2,2-dimethylpropoxy)aniline | -- |

| CAS Number | 62517-38-8 | -- |

| Molecular Weight | 193.29 g/mol | Stoichiometry calculations |

| Electronic Effect | Electron Donating (+M Effect) | Increases nucleophilicity of amine; destabilizes diazonium salt slightly compared to EWG-substituted anilines. |

| Steric Effect | High (Bulky Tail) | Reduces crystal lattice energy (lowers MP); improves solubility in organic solvents; hinders aggregation. |

| Solubility | Low in water; High in organic solvents | Critical: Requires organic co-solvents (AcOH, THF) for efficient diazotization. |

Mechanistic Pathway

The synthesis proceeds via a two-step sequence: Diazotization followed by Azo Coupling .

-

Diazotization: The amine reacts with nitrosonium ion (

), generated in situ from sodium nitrite and acid, to form the electrophilic diazonium salt.[1][2][3] -

Coupling: The diazonium species attacks an electron-rich coupling component (e.g., phenol, naphthol) via Electrophilic Aromatic Substitution (

).[2][4]

Visualization: Reaction Logic & Conditions

The following diagram outlines the critical decision nodes and reaction flow, emphasizing the modified solvent system required for this lipophilic precursor.

Figure 1: Decision logic for selecting the modified co-solvent pathway to prevent "oiling out" of the lipophilic precursor.

Experimental Protocols

Safety Pre-Check[6]

-

Warning: Diazonium salts are potentially explosive if allowed to dry completely.[2] Always keep them in solution or wet paste form.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Anilines are toxic by inhalation and skin absorption.

Protocol A: Homogenous Diazotization (Modified)

Rationale: 4-(Neopentyloxy)aniline is hydrophobic. Attempting diazotization in pure aqueous HCl often results in the formation of a gummy suspension, trapping unreacted amine and leading to low yields. We utilize Glacial Acetic Acid (AcOH) as a solubilizer.

Reagents:

-

4-(Neopentyloxy)aniline: 1.93 g (10 mmol)

-

Hydrochloric Acid (37%): 2.5 mL

-

Glacial Acetic Acid: 10 mL

-

Sodium Nitrite (

): 0.76 g (11 mmol) dissolved in 2 mL water. -

Urea: ~0.1 g (to quench excess nitrous acid).

Step-by-Step:

-

Solubilization: In a 50 mL round-bottom flask, dissolve the 4-(Neopentyloxy)aniline in 10 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.

-

Acidification: Cool the solution to 0–5°C using an ice/salt bath. Dropwise add the Conc. HCl. Note: A fine precipitate of the amine hydrochloride salt may form; this is acceptable as it is more reactive than the gummy free base.

-

Nitrosation: Maintain temperature <5°C. Add the

solution dropwise via a syringe or addition funnel over 15 minutes.-

Observation: The mixture should turn clear and yellow/orange as the diazonium salt forms.

-

-

Reaction Check: Stir for an additional 20 minutes at 0°C. Test for excess nitrous acid using starch-iodide paper (should turn blue/black).

-

Quenching: Add small amounts of urea until the starch-iodide test is negative (prevents side reactions during coupling).

-

Result: This is Solution A (Diazonium Salt). Keep cold.

Protocol B: Azo Coupling (Example with 2-Naphthol)

Rationale: The coupling step is pH-sensitive.[5][6][7] For phenols/naphthols, the reactive species is the phenolate ion, requiring basic conditions (pH 8–10).

Reagents:

-

2-Naphthol: 1.44 g (10 mmol)

-

Sodium Hydroxide (NaOH): 10% aqueous solution (approx. 20 mL)

-

Sodium Acetate (optional buffer)

Step-by-Step:

-

Coupler Activation: Dissolve 2-Naphthol in the 10% NaOH solution in a 250 mL beaker. Cool to 0–5°C. Ensure the solution is clear (phenolate formation).

-

Coupling: Slowly add Solution A (Diazonium salt) into the Coupler Solution with vigorous stirring.

-

Critical Control: Monitor pH. The addition of the acidic diazonium solution will lower the pH. Simultaneously add dilute NaOH or Sodium Acetate to maintain pH between 8 and 9.

-

Why? If pH < 5, coupling stops (phenol not ionized). If pH > 10, diazonium salt decomposes to diazotates.

-

-